molecular formula C18H19ClN2O3S B2654941 3-((4-chlorophenyl)sulfonyl)-N-phenethylazetidine-1-carboxamide CAS No. 1797699-41-2

3-((4-chlorophenyl)sulfonyl)-N-phenethylazetidine-1-carboxamide

Cat. No.: B2654941
CAS No.: 1797699-41-2
M. Wt: 378.87
InChI Key: KLUWSJOWYCUUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Chlorophenyl)sulfonyl)-N-phenethylazetidine-1-carboxamide is a synthetic chemical compound supplied for research and development purposes. The structural motif of a sulfonylated azetidine with a phenethyl carboxamide group suggests potential as an intermediate in organic synthesis or for investigation in various biochemical pathways. Researchers are exploring compounds with similar structures in multiple scientific fields . This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Specific data on its physical properties, mechanism of action, and primary applications are areas of active investigation. Please consult the available scientific literature for the latest research findings.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2-phenylethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-15-6-8-16(9-7-15)25(23,24)17-12-21(13-17)18(22)20-11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUWSJOWYCUUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-phenethylazetidine-1-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Introduction of the Sulfonyl Group: The 4-chlorophenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

    Attachment of the Phenethylamine Moiety: The phenethylamine group is attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylamine moiety, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2, Cl2).

Major Products

    Oxidation: N-oxides or sulfoxides.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-((4-chlorophenyl)sulfonyl)-N-phenethylazetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It can also be used in the development of new biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-phenethylazetidine-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The phenethylamine moiety may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons include:

Ibipinabant (C23H20Cl2N4O2S)

  • Structural Similarities :
    • Both compounds feature a 4-chlorophenylsulfonyl group.
    • Ibipinabant’s pyrazole-carboximidamide core contrasts with the azetidine-carboxamide in the target compound .
  • Functional Differences: Ibipinabant is a cannabinoid receptor (CB1) antagonist, with reported efficacy in obesity trials. The azetidine ring in the target compound may alter receptor binding kinetics or selectivity .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structural Similarities :
    • Chlorophenylsulfanyl/sulfonyl groups are present in both.
    • The pyrazole ring in this analog differs from the azetidine core .
  • Pharmacological Implications :
    • Sulfanyl/sulfonyl groups often enhance metabolic stability and membrane permeability. The azetidine’s smaller ring size (4-membered vs. pyrazole’s 5-membered) may influence conformational flexibility and target engagement .

N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide

  • Structural Similarities :
    • Both contain aromatic carboxamide moieties (phenethyl vs. methoxyphenyl).
  • Divergences :
    • The cyclopentane ring in this analog vs. azetidine in the target compound suggests differences in steric hindrance and solubility .

Comparative Data Table

Compound Molecular Weight Core Structure Key Functional Groups Known Activity
3-((4-Chlorophenyl)sulfonyl)-N-phenethylazetidine-1-carboxamide ~363.84 (est.) Azetidine 4-Chlorophenylsulfonyl, Phenethyl Unknown (structural analog studies)
Ibipinabant 487.40 Pyrazole 4-Chlorophenylsulfonyl, Methyl CB1 antagonist
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ~320.73 (est.) Pyrazole 3-Chlorophenylsulfanyl, Trifluoromethyl Unreported (structural data only)
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide 295.38 Cyclopentane Methoxyphenyl, Phenyl Unreported

Research Findings and Mechanistic Insights

  • Receptor Affinity : Compounds with 4-chlorophenylsulfonyl groups (e.g., Ibipinabant) show high affinity for CB1 receptors, suggesting the target compound may interact with similar pathways. However, the azetidine ring’s rigidity could reduce binding efficiency compared to pyrazole-based analogs .
  • Metabolic Stability : Sulfonyl groups generally improve metabolic stability by resisting oxidative degradation. The phenethyl chain in the target compound may enhance blood-brain barrier penetration relative to shorter alkyl chains in analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.